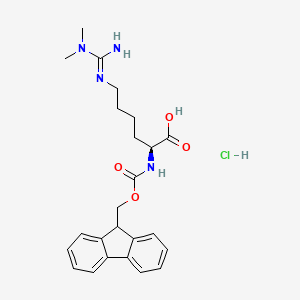![molecular formula C21H21NO2 B15251397 Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate CAS No. 6629-89-6](/img/structure/B15251397.png)
Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate typically involves a multi-step process. One common method includes the reaction of fluorene-9-one with dimethyloxosulfonium methylide, leading to the formation of spiro[cyclopropane-1,9’-fluorene]. This intermediate is then subjected to further reactions to introduce the amino and carboxylate groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted amines.
Scientific Research Applications
Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Spiro[cyclopropane-1,9’-fluorene]: Shares the spirocyclic framework but lacks the amino and carboxylate groups.
Spiro[cyclohexane-1,9’-fluorene]: Similar structure with a cyclohexane ring instead of cyclohex-3-ene.
4-Aminospiro[cyclohexane-1,9’-fluorene]-3-carboxylate: Similar functional groups but different ring structure.
Uniqueness: Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
6629-89-6 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-aminospiro[cyclohexene-5,9'-fluorene]-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-2-24-20(23)16-13-21(12-11-19(16)22)17-9-5-3-7-14(17)15-8-4-6-10-18(15)21/h3-10H,2,11-13,22H2,1H3 |
InChI Key |
SGOHZEKDJZBZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



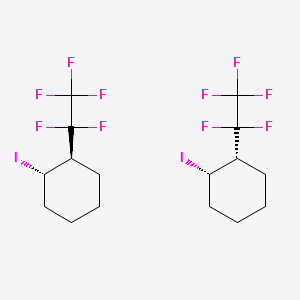
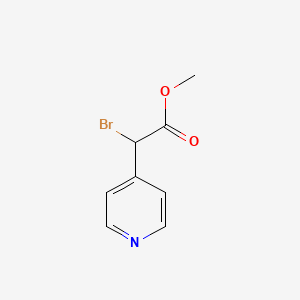
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
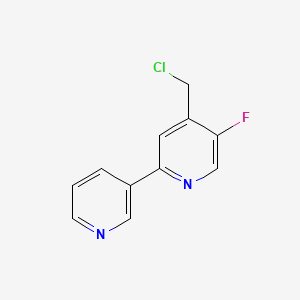

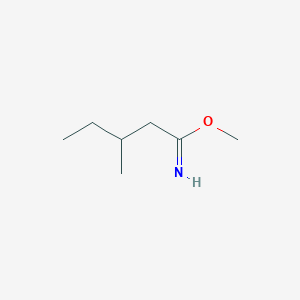
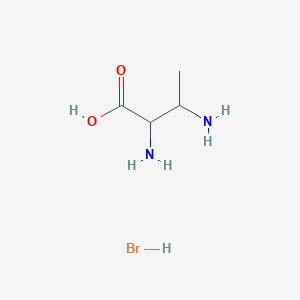
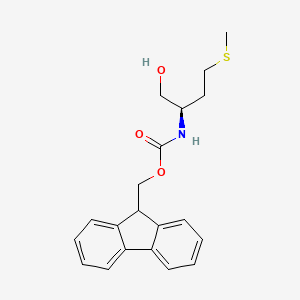

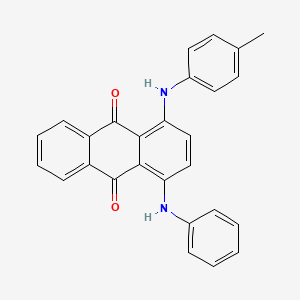
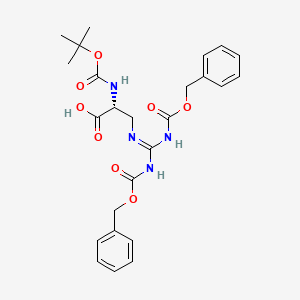
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
